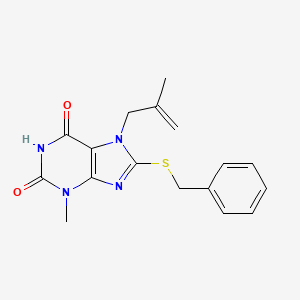
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione, also known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications.
Mécanisme D'action
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione acts as a dopamine and serotonin releasing agent, which means it increases the levels of these neurotransmitters in the brain. 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione also acts as a non-selective monoamine reuptake inhibitor, which means it inhibits the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione.
Biochemical and Physiological Effects:
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has been shown to increase heart rate, blood pressure, and body temperature in humans. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to metabolic changes. 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has been shown to have both central and peripheral effects on the nervous system, leading to its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has been used in many studies as a tool to investigate the role of dopamine and serotonin in various neurological disorders. Its stimulant effects can also be used to study the effects of increased neurotransmitter levels on the brain and body. However, 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has limitations as a research tool, as it has potential for abuse and is not approved for human use.
Orientations Futures
There are many potential future directions for 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione research. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further studies are needed to determine the optimal dose and administration method for 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione in these disorders. 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione's potential use in cancer treatment also warrants further investigation, particularly in vivo studies to determine its efficacy and safety. Additionally, 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione's mechanism of action could be further explored to better understand the role of dopamine and serotonin in the brain.
Méthodes De Synthèse
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione can be synthesized by the reaction of benzyl chloride with 1,4-bis(3-aminopropyl)piperazine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride and sulfuric acid to form 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione. This synthesis method has been used in many studies to produce 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione for research purposes.
Applications De Recherche Scientifique
8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has been shown to increase dopamine levels in the brain, which could potentially improve symptoms of these disorders. 8-Benzylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11(2)9-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPWSFGBFCAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

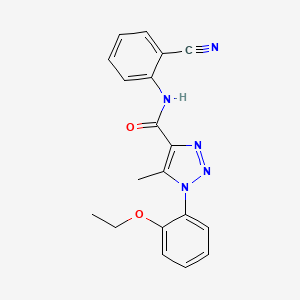
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)
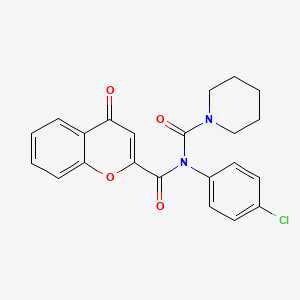
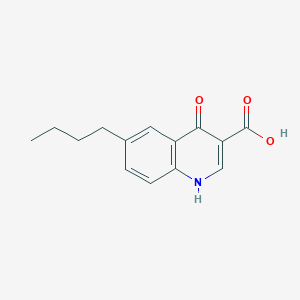
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2465152.png)
![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B2465157.png)
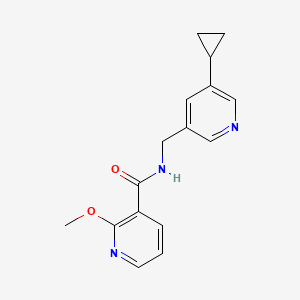
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2465159.png)

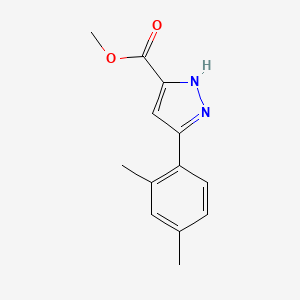
![(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465162.png)
![5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2465163.png)
![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)